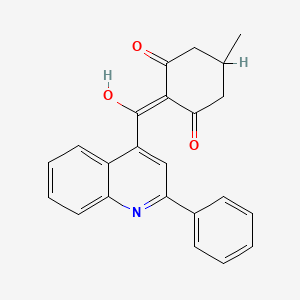
Hppd-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hppd-IN-2 is a compound that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine, converting 4-hydroxyphenylpyruvate into homogentisate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hppd-IN-2 typically involves the reaction of substituted ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride . This reaction forms an intermediate, which is then further processed to yield the final compound. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often employs high-throughput screening techniques to identify optimal reaction conditions and catalysts . The use of recombinant Escherichia coli expressing plant HPPD has also been explored to develop cost-effective and efficient production methods .
Chemical Reactions Analysis
Types of Reactions: Hppd-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its function as an HPPD inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as pH and temperature, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Hppd-IN-2 has a wide range of scientific research applications. In agriculture, it is used as a herbicide to control weed growth by inhibiting the HPPD enzyme in plants . In medicine, HPPD inhibitors like this compound are explored for treating metabolic disorders such as hereditary tyrosinemia type 1 . Additionally, this compound is used in biochemical research to study the role of HPPD in various metabolic pathways .
Mechanism of Action
The mechanism of action of Hppd-IN-2 involves the inhibition of the HPPD enzyme, which prevents the conversion of 4-hydroxyphenylpyruvate into homogentisate . This inhibition leads to the accumulation of tyrosine and its intermediates, disrupting metabolic processes. The molecular targets of this compound include the active site of the HPPD enzyme, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Hppd-IN-2 is part of a broader class of HPPD inhibitors, which include compounds like mesotrione, tembotrione, and isoxaflutole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. For instance, mesotrione is widely used in corn production, while tembotrione is effective against a broader range of weed species . This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable tool in both agricultural and medical research .
Similar Compounds
- Mesotrione
- Tembotrione
- Isoxaflutole
- Bicyclopyrone
- Pyroxasulfone
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[hydroxy-(2-phenylquinolin-4-yl)methylidene]-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-14-11-20(25)22(21(26)12-14)23(27)17-13-19(15-7-3-2-4-8-15)24-18-10-6-5-9-16(17)18/h2-10,13-14,27H,11-12H2,1H3 |
InChI Key |
JWPMLWOYVZSPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)
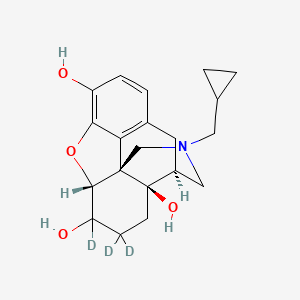
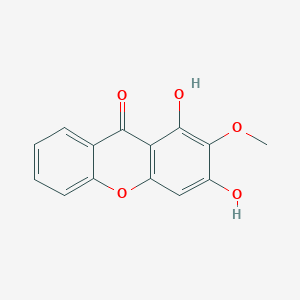
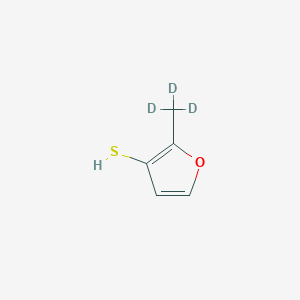
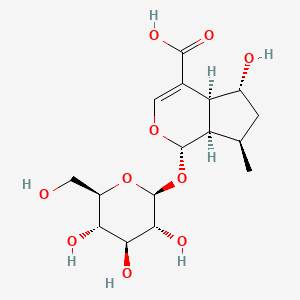
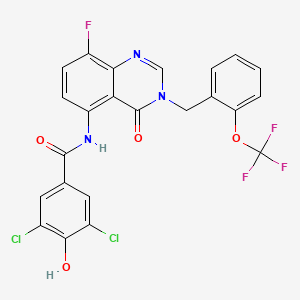


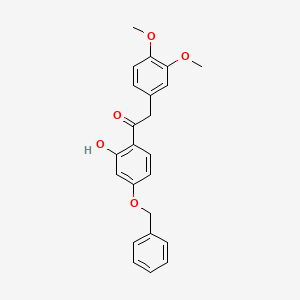
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


